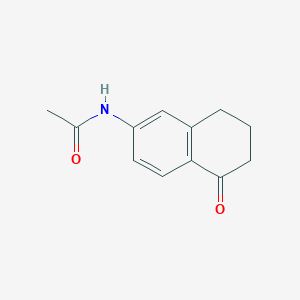

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(14)13-10-5-6-11-9(7-10)3-2-4-12(11)15/h5-7H,2-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBCZGJWXXPNHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381638 | |

| Record name | N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729759 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

88611-67-0 | |

| Record name | N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

An In-depth Technical Guide to the Physicochemical Properties of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Introduction

This compound, also known as 6-acetamido-1-tetralone, is a synthetic organic compound featuring a tetralone core. The tetralone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. For instance, tetralone derivatives have been investigated as potent and selective inhibitors of enzymes such as Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), a target for metabolic disorders[1]. The precursor, 6-amino-1-tetralone, is recognized as a versatile building block for synthesizing a wide range of therapeutically relevant compounds[2].

A thorough understanding of the is fundamental for its application in drug discovery and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound and presents detailed, field-proven protocols for their experimental determination, empowering researchers to conduct their own characterization studies.

Chemical Identity and Core Physical Properties

The fundamental identity of a compound is the bedrock of all further scientific investigation. The structure, molecular weight, and key identifiers for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Synonyms | 6-Acetamido-1-tetralone, 6-acetamido-1,2,3,4-tetrahydronaphthalen-1-one | PubChem[3] |

| CAS Number | 88611-67-0 | PubChem[3] |

| Molecular Formula | C₁₂H₁₃NO₂ | PubChem[3] |

| Molecular Weight | 203.24 g/mol | PubChem[3] |

| Boiling Point | 439.6°C at 760 mmHg | Crysdot |

Solubility and Partition Coefficient (Lipophilicity)

Solubility and lipophilicity are paramount in drug development, influencing everything from biological assay design to in vivo bioavailability.

Aqueous Solubility

An experimental kinetic solubility value for this compound has been determined.

| Parameter | Value | Conditions | Source |

| Aqueous Solubility | 30.2 µg/mL | pH 7.4 | PubChem[3] |

This value suggests moderate aqueous solubility. It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility often measures the concentration at which a compound, rapidly dissolved from a DMSO stock, begins to precipitate in an aqueous buffer.[4] This is a high-throughput measurement useful for early discovery.[4] Thermodynamic (or equilibrium) solubility, which is measured after a prolonged incubation of the solid compound with the buffer, represents the true saturation point and is crucial for preformulation activities.[5] A detailed protocol for determining equilibrium solubility is provided in Section 4.2.

Partition Coefficient (logP) and Distribution Coefficient (logD)

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. For ionizable compounds, the distribution coefficient (logD) at a specific pH is more relevant.

| Parameter | Value | Method | Source |

| XLogP3 | 1.2 | Computed | PubChem[3] |

An XLogP3 value of 1.2 suggests that the compound is moderately lipophilic. As with other key parameters, an experimentally determined logP or logD value for this compound is not publicly documented. The classical shake-flask method remains the gold standard for this determination, and a representative protocol is detailed in Section 4.4.

Spectroscopic and Structural Characterization

Spectroscopic data provides a fingerprint of a molecule, confirming its identity and structure. While full experimental spectra are not publicly available, the expected characteristics can be inferred from the molecular structure.

Mass Spectrometry

Mass spectrometry data from PubChem indicates a molecular ion peak consistent with the molecular weight, along with characteristic fragmentation.

-

Key Fragments (m/z): 203 (M+), 161, 133[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons, the three methylene (-CH₂-) groups of the tetralone ring, and the methyl (-CH₃) and N-H protons of the acetamide group. The aromatic protons will appear in the downfield region (approx. 7-8 ppm), while the aliphatic protons will be upfield (approx. 2-3 ppm). The amide proton will likely be a broad singlet.

-

¹³C NMR: The spectrum should display 12 distinct carbon signals, including two carbonyl carbons (one ketone, one amide) in the highly deshielded region (approx. 170-200 ppm), aromatic carbons (approx. 110-150 ppm), aliphatic carbons, and a methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic vibrational bands of its functional groups:

-

N-H stretch: A sharp peak around 3300 cm⁻¹.

-

Aromatic C-H stretch: Signals just above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Signals just below 3000 cm⁻¹.

-

Ketone C=O stretch: A strong, sharp peak around 1680 cm⁻¹.

-

Amide I band (C=O stretch): A strong, sharp peak around 1660 cm⁻¹.

-

Amide II band (N-H bend): A peak around 1550 cm⁻¹.

-

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

Standardized Experimental Protocols

The following protocols describe robust, standard methods for determining key physicochemical properties. These are presented as self-validating systems, grounded in established principles of analytical chemistry.

Melting Point Determination via Capillary Method

Causality: The melting point is the temperature at which a solid's crystal lattice breaks down into a liquid. For a pure crystalline compound, this transition occurs over a very narrow temperature range. Impurities disrupt the crystal lattice, typically causing the melting point to depress and broaden. This makes melting point a sensitive indicator of purity.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the powder is introduced into a glass capillary tube (sealed at one end) to a depth of 2-3 mm. The sample is packed down by tapping the tube or dropping it through a longer glass tube.

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.

-

Rapid Determination (Optional): To find the approximate melting range, heat the sample rapidly (10-20 °C/min) and note the temperature at which it melts. Allow the apparatus to cool.

-

Accurate Determination: For a new, properly prepared sample, begin heating rapidly to about 20 °C below the approximate melting point found in the previous step.

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute. A slow heating rate is critical to ensure the sample and thermometer are in thermal equilibrium.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[2]

Workflow for Melting Point Determination

Caption: Workflow for capillary melting point determination.

Equilibrium Solubility Determination via Shake-Flask Method

Causality: This method establishes the thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate measure of a compound's solubility in a given solvent system. This is critical for predicting dissolution behavior in vivo and for developing formulations.

Methodology:

-

System Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Sample Addition: Add an excess amount of the solid compound to a known volume of the buffer in a sealed, inert container (e.g., glass vial). The presence of excess solid throughout the experiment is crucial.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to stand to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) may be necessary.

-

Quantification: Dilute the clear filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate.[6]

Workflow for Shake-Flask Solubility Assay

Caption: Workflow for equilibrium solubility determination.

Ionization Constant (pKa) Determination via UV-Vis Spectrophotometry

Causality: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This value is critical as the ionization state affects solubility, permeability, and receptor binding. This method is suitable for compounds containing a chromophore close to the ionizable center, where protonation or deprotonation causes a shift in the UV-Vis absorbance spectrum.

Methodology:

-

Buffer Preparation: Prepare a series of buffers with constant ionic strength, covering a wide pH range (e.g., pH 2 to 12).

-

Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Sample Preparation: In a 96-well UV-transparent plate, add a small, fixed volume of the stock solution to each buffer, creating a series of solutions with constant compound concentration but varying pH.[7]

-

Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a plate reader.

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at a chosen wavelength versus pH.

-

Fit the resulting sigmoidal curve to the appropriate equation (e.g., Henderson-Hasselbalch) using non-linear regression to determine the pKa, which corresponds to the inflection point of the curve.[3][8]

-

Logical Flow for pKa Determination

Caption: Logical flow for UV-metric pKa determination.

LogD Determination via Shake-Flask Method

Causality: This method directly measures the partitioning of a compound between an aqueous phase and an immiscible lipophilic organic phase (n-octanol), providing a direct measure of its lipophilicity at a given pH. This is a cornerstone for predicting membrane permeability and ADME properties.

Methodology:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (e.g., phosphate buffer, pH 7.4) for several hours. Allow the layers to separate completely to ensure mutual saturation.

-

Stock Solution: Prepare a stock solution of the compound, typically in the aqueous phase or a minimal amount of a co-solvent like DMSO.

-

Partitioning: In a sealed vial, combine a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous buffer containing the compound. The volume ratio can be adjusted based on the expected LogD.[9]

-

Equilibration: Shake the vial for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

-

Quantification: Determine the concentration of the compound in each phase (C_oct and C_aq) using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the distribution coefficient (D) as the ratio of the concentrations: D = C_oct / C_aq. The LogD is the base-10 logarithm of this ratio: LogD = log₁₀(D).[10][11]

Stability and Storage

While specific stability studies for this compound have not been published, general best practices for similar compounds should be followed. A related compound, N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, is noted to be stable under standard conditions but sensitive to strong acidic hydrolysis.[12]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture, light, and heat. Storage at room temperature is generally acceptable for solid material.[13]

-

Solution Stability: The stability of the compound in various solvents (especially DMSO for stock solutions and aqueous buffers for assays) should be experimentally determined, as degradation can significantly impact experimental results.

Conclusion

This compound is a compound of interest with a well-defined chemical identity. Key experimentally determined properties such as its aqueous solubility are known, and others like its boiling point and lipophilicity have been reported or reliably computed. However, a complete experimental profile, including its melting point, pKa, and a definitive LogD value, is not currently available in the public domain. This technical guide provides not only the available data but also the robust, standard methodologies required for researchers to fill these knowledge gaps. The application of these protocols will enable a comprehensive physicochemical characterization, which is an indispensable step in advancing the study and application of this and other novel chemical entities in the field of drug discovery.

References

- 1. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C12H13NO2 | CID 2780190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N1-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

- 5. Page loading... [wap.guidechem.com]

- 6. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | 182182-31-6 [chemicalbook.com]

- 7. N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, 182182-31-6 | BroadPharm [broadpharm.com]

- 8. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide(182182-31-6) 1H NMR spectrum [chemicalbook.com]

- 9. Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO) | MDPI [mdpi.com]

- 10. prepchem.com [prepchem.com]

- 11. chemuniverse.com [chemuniverse.com]

- 12. chemshuttle.com [chemshuttle.com]

- 13. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Putative Mechanism of Action of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a synthetic molecule belonging to the tetralone class of compounds. While direct pharmacological studies on this specific molecule are not extensively available in public literature, its structural features, particularly the tetralone scaffold, suggest potential interactions with key biological targets implicated in inflammation, neurological disorders, and oncology. This guide synthesizes the current understanding of the bioactivity of structurally related tetralone derivatives to propose a putative mechanism of action for this compound. We will delve into the potential inhibition of Macrophage Migration Inhibitory Factor (MIF) and Monoamine Oxidase (MAO), providing a scientifically grounded framework for future experimental validation.

Introduction to this compound

This compound (CAS 88611-67-0) is a member of the tetralin family of compounds.[1] Its core structure, a tetralone ring, is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds.[2] This guide explores the most probable mechanisms of action for this compound based on structure-activity relationship (SAR) studies of analogous molecules. The primary hypothesized targets are Macrophage Migration Inhibitory Factor (MIF) and Monoamine Oxidase (MAO), both of which are significant in various pathological processes.

Hypothesized Mechanism of Action: Dual Inhibition of MIF and MAO

Based on the available literature for tetralone derivatives, a compelling hypothesis is that this compound may function as a dual inhibitor of MIF and MAO.

Inhibition of Macrophage Migration Inhibitory Factor (MIF)

MIF is a pro-inflammatory cytokine that plays a critical role in the innate immune response.[1] It possesses a unique tautomerase enzymatic activity, which is integral to its pro-inflammatory functions.[1][3] Inhibition of this enzymatic activity has been shown to block the pro-inflammatory effects of MIF.[1][4]

Several studies have identified tetralone derivatives as effective inhibitors of MIF's tautomerase activity.[1][3] Specifically, E-2-arylmethylene-1-tetralones have been shown to bind to the active site of MIF and inhibit its tautomeric functions, leading to a reduction in inflammatory macrophage activation.[1] This inhibition can lead to a decrease in the production of downstream inflammatory mediators such as TNF-α, IL-6, and nitric oxide.[1]

The proposed interaction of this compound with MIF is depicted in the following signaling pathway diagram.

Caption: Proposed inhibitory action on the MIF signaling pathway.

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[5][6] Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[5][6][7]

Structure-activity relationship studies have demonstrated that α-tetralone derivatives are potent inhibitors of both MAO-A and MAO-B.[5][7] A key finding from these studies is that substitution at the C6 position of the α-tetralone core is crucial for inhibitory activity.[7] this compound possesses an acetamido group at this position, making it a plausible candidate for an MAO inhibitor.

The potential modulatory effect on monoamine neurotransmitter levels is illustrated below.

Caption: Hypothesized inhibition of monoamine oxidase.

Experimental Protocols for Mechanistic Validation

To validate the hypothesized mechanisms of action, a series of in vitro and cell-based assays are recommended.

Workflow for Investigating MIF Inhibition

Caption: Experimental workflow for MIF inhibition validation.

Step-by-Step Methodologies:

-

MIF Tautomerase Inhibition Assay:

-

Principle: This assay measures the ability of the compound to inhibit the tautomerase activity of recombinant human MIF using a substrate like L-dopachrome methyl ester or p-hydroxyphenylpyruvic acid.

-

Protocol:

-

Recombinant human MIF is pre-incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by adding the substrate.

-

The change in absorbance is monitored spectrophotometrically over time.

-

IC50 values are calculated from the dose-response curves.

-

-

-

LPS-Stimulated Macrophage Assay:

-

Principle: This cell-based assay determines the effect of the compound on the production of pro-inflammatory mediators by macrophages stimulated with lipopolysaccharide (LPS).

-

Protocol:

-

A macrophage cell line (e.g., RAW 264.7) is cultured.

-

Cells are pre-treated with different concentrations of the test compound for 1 hour.

-

Cells are then stimulated with LPS (e.g., 100 ng/mL) for 24 hours.

-

The cell culture supernatant is collected for cytokine and nitric oxide analysis.

-

-

-

Cytokine Quantification (ELISA):

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the culture supernatant.

-

Protocol:

-

Commercially available ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions.

-

The absorbance is read on a microplate reader, and cytokine concentrations are determined from a standard curve.

-

-

-

Nitric Oxide Measurement (Griess Assay):

-

Principle: The Griess assay measures the amount of nitrite, a stable product of nitric oxide, in the culture supernatant.

-

Protocol:

-

An equal volume of Griess reagent is added to the culture supernatant.

-

The absorbance at 540 nm is measured after a short incubation.

-

Nitrite concentration is calculated using a sodium nitrite standard curve.

-

-

Workflow for Investigating MAO Inhibition

Caption: Experimental workflow for MAO inhibition validation.

Step-by-Step Methodologies:

-

MAO-A and MAO-B Inhibition Assays:

-

Principle: These assays measure the inhibition of recombinant human MAO-A and MAO-B activity using a chemiluminescent method.

-

Protocol:

-

Recombinant human MAO-A or MAO-B is incubated with the test compound at various concentrations.

-

A luminogenic substrate (e.g., luciferin derivative) is added.

-

The enzyme reaction produces luciferin, which is then detected by luciferase.

-

The luminescence signal is measured, and IC50 values are determined.

-

-

-

Reversibility of Inhibition Assay:

-

Principle: This assay distinguishes between reversible and irreversible inhibitors by dialyzing the enzyme-inhibitor complex.

-

Protocol:

-

MAO enzyme is pre-incubated with the compound.

-

The mixture is then dialyzed against a buffer to remove any unbound inhibitor.

-

The activity of the dialyzed enzyme is measured. Recovery of activity indicates reversible inhibition.

-

-

-

Kinetic Studies:

-

Principle: By measuring the reaction rate at different substrate concentrations in the presence and absence of the inhibitor, the mode of inhibition (competitive, non-competitive, or uncompetitive) can be determined.

-

Protocol:

-

Initial reaction velocities are measured at various substrate concentrations with a fixed concentration of the inhibitor.

-

The data is plotted using a Lineweaver-Burk plot (1/v vs. 1/[S]).

-

The pattern of the lines indicates the mechanism of inhibition.

-

-

Quantitative Data for Related Tetralone Derivatives

While specific IC50 values for this compound are not available, the following table presents data for structurally related tetralone derivatives to provide a reference for potential potency.

| Compound Class | Target | Representative Compound | IC50 Value | Reference |

| α-Tetralone Derivative | MAO-B | 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 4.5 nM | [7] |

| α-Tetralone Derivative | MAO-A | 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 24 nM | [7] |

| 2-Heteroarylidene-1-Tetralone | MAO-B | (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | 0.707 µM | [8] |

| Longifolene-Derived Tetralone | MCF-7 Cancer Cell Line | Compound 6g | 4.42 µM | [9] |

| Longifolene-Derived Tetralone | A549 Cancer Cell Line | Compound 6h | 9.89 µM | [9] |

Conclusion and Future Directions

This compound represents a molecule of interest due to its tetralone core, a scaffold with demonstrated biological activity. The most plausible mechanisms of action, based on extensive research on related compounds, are the inhibition of MIF tautomerase activity and the inhibition of MAO enzymes. The outlined experimental workflows provide a clear path for validating these hypotheses and elucidating the precise pharmacological profile of this compound. Further research, including in vivo studies, will be necessary to determine its therapeutic potential for inflammatory conditions, neurological disorders, or cancer.

References

- 1. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antiproliferative evaluation of novel longifolene-derived tetraline pyrimidine derivatives with fluorescence properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Allosteric Inhibitor of Macrophage Migration Inhibitory Factor (MIF) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro Evaluation of 2-heteroarylidene-1-tetralone Derivatives as Monoamine Oxidase Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

A Proposed Framework for Investigation

Abstract

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a tetralin-based organic compound with potential applications in medicinal chemistry. While comprehensive studies on its specific biological activities are not extensively documented in publicly available peer-reviewed literature, its structural motifs suggest potential as a scaffold for developing novel therapeutics. This guide provides a comprehensive overview of the known properties of this compound and, more importantly, outlines a proposed framework for the systematic investigation of its biological activity. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel chemical entities.

Introduction: The Untapped Potential of a Tetralin Scaffold

The tetralin moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with various biological targets. This compound combines this tetralin core with an acetamide group, a common feature in many pharmaceuticals that can participate in hydrogen bonding with protein targets.

While this compound is commercially available and utilized as a synthetic intermediate, its intrinsic biological profile remains largely unexplored.[1][2] Chemical suppliers note its potential as a building block for drugs targeting central nervous system (CNS) disorders and for the synthesis of selective receptor modulators with potential anti-inflammatory and neuroprotective effects.[1][2] This guide serves as a foundational document to bridge this knowledge gap, proposing a logical, evidence-based workflow to systematically characterize its biological potential.

Compound Profile

A thorough understanding of the physicochemical properties of a compound is the cornerstone of any biological investigation. These properties influence solubility, cell permeability, and metabolic stability, all of which are critical for potential therapeutic applications.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | PubChem[3] |

| Molecular Weight | 203.24 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 88611-67-0 | PubChem[3] |

| Melting Point | 127°C | MySkinRecipes[2] |

| Boiling Point | 439.6°C | MySkinRecipes[2] |

| Solubility | 30.2 µg/mL (at pH 7.4) | PubChem[3] |

Proposed Research Framework for Biological Activity Screening

Given the limited direct data on the biological activity of this compound, a tiered screening approach is proposed. This workflow is designed to efficiently identify potential therapeutic areas and elucidate the mechanism of action.

Caption: Proposed workflow for biological activity screening.

Phase 1: Foundational Screening

The initial phase is designed to establish a baseline toxicity profile and identify broad areas of biological interaction.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate various human cell lines (e.g., HEK293 for general toxicity, SH-SY5Y for neuronal, RAW 264.7 for macrophage) in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in appropriate vehicle (e.g., DMSO). Treat cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation by viable cells.

-

Solubilization: Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) to determine the compound's cytotoxicity.

Causality: This assay is crucial for determining a non-toxic concentration range for subsequent, more specific assays. It also provides a first pass on potential anti-proliferative effects if significant cytotoxicity is observed in cancer cell lines.

Phase 2: Targeted Investigation

Based on the structural alerts and supplier information, investigations into anti-inflammatory and neuroprotective activities are logical next steps.

Protocol 2: Anti-inflammatory Activity in Macrophages

-

Cell Culture: Seed RAW 264.7 macrophage cells in 24-well plates.

-

Pre-treatment: Treat cells with non-toxic concentrations of the compound for 1-2 hours.

-

Inflammatory Stimulus: Induce an inflammatory response by adding Lipopolysaccharide (LPS).

-

Incubation: Incubate for 18-24 hours.

-

Quantification of Inflammatory Markers:

-

Nitric Oxide (NO): Measure nitrite concentration in the supernatant using the Griess reagent.

-

Cytokines (TNF-α, IL-6): Quantify cytokine levels in the supernatant using ELISA kits.

-

-

Analysis: Determine the dose-dependent reduction of inflammatory markers compared to LPS-only treated cells.

Trustworthiness: This protocol includes positive (LPS only) and negative (vehicle only) controls, ensuring that any observed reduction in inflammatory markers is due to the compound's activity.

Phase 3: Mechanism of Action (MoA) and Optimization

Should promising activity be identified, the focus shifts to identifying the specific molecular target and signaling pathways involved.

Caption: Hypothesized anti-inflammatory signaling pathway for investigation.

Protocol 3: Western Blot for NF-κB Pathway Analysis

-

Protein Extraction: Following the treatment protocol described in Protocol 2, lyse the cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., phospho-IκBα, total IκBα, phospho-NF-κB p65) and a loading control (e.g., GAPDH).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

-

Analysis: Quantify band intensity to determine changes in protein phosphorylation/levels, indicating pathway modulation.

Expertise & Experience: Focusing on the NF-κB pathway is a logical starting point for MoA studies in inflammation, as it is a central hub for inflammatory signaling. Analyzing the phosphorylation status of key proteins provides direct evidence of pathway inhibition.

Conclusion and Future Directions

This compound represents a chemical entity with a promising structural framework, yet its biological characterization is in its infancy. The information available from suppliers suggests its potential in CNS and anti-inflammatory applications, but rigorous scientific validation is required.

The experimental framework proposed in this guide provides a clear and systematic path forward. By progressing from broad cytotoxicity screening to targeted functional assays and detailed mechanism of action studies, researchers can effectively and efficiently elucidate the biological activity of this compound. The successful identification of a validated biological activity would open avenues for structure-activity relationship (SAR) studies, transforming this simple building block into a lead compound for novel therapeutic development.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination and analysis of the single-crystal X-ray structure of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. The methodologies detailed herein are grounded in established crystallographic principles and practices, offering a robust framework for obtaining and interpreting high-quality structural data.

Introduction: The Significance of Solid-State Structure in Drug Development

This compound, a tetralin derivative, serves as a valuable intermediate in the synthesis of various pharmacologically active compounds.[1] Understanding its three-dimensional structure in the solid state is paramount for several key aspects of drug development. The crystal packing and intermolecular interactions directly influence critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Furthermore, a precise conformational analysis of the molecule provides insights that can inform the design of more potent and selective drug candidates. While the conformation of this molecule when bound to a protein has been observed (PDB ID: 5MXK), a single-crystal X-ray diffraction study of the compound itself is essential to understand its intrinsic solid-state behavior.[1]

This guide will delineate the complete workflow for the crystal structure analysis of this compound, from material synthesis and crystallization to data interpretation and visualization.

Part 1: Synthesis and Crystallization – The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of pure material and the growth of diffraction-quality single crystals.

Synthesis of this compound

A common synthetic route to the title compound involves the acylation of the corresponding amine, 5,6,7,8-tetrahydronaphthalen-2-amine.

Protocol: Synthesis of this compound

-

Starting Material: 6-Amino-1,2,3,4-tetrahydronaphthalene (also known as 5,6,7,8-tetrahydronaphthalen-2-amine).

-

Acylation: Dissolve the amine in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add an acylating agent, typically acetic anhydride or acetyl chloride, dropwise at 0 °C.

-

Include a non-nucleophilic base, like triethylamine or pyridine, to neutralize the acid byproduct.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography.

-

Work-up and Purification: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide.

-

Oxidation: The subsequent oxidation of the benzylic position to the ketone can be achieved using various oxidizing agents, such as chromium trioxide in acetic acid or with potassium permanganate under controlled conditions, to yield the final product, this compound.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow well-ordered, single crystals of appropriate size (typically 0.1-0.3 mm in all dimensions).[2]

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Solvent-Layering: A less dense solvent in which the compound is soluble is carefully layered on top of a denser anti-solvent. Crystals may form at the interface.

The choice of solvents is critical and often determined empirically through screening a variety of solvents and solvent mixtures.

Part 2: Single-Crystal X-ray Diffraction – Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[3][4]

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected by a detector.[5]

Experimental Workflow for Data Collection

graph TD { A[Mount a suitable single crystal on the goniometer] --> B{Center the crystal in the X-ray beam}; B --> C{Perform an initial unit cell determination}; C --> D{Select a data collection strategy}; D --> E{Collect a full sphere of diffraction data}; E --> F{Integrate the raw diffraction images to obtain reflection intensities}; F --> G{Apply corrections for absorption and other experimental factors}; }

Figure 1: A generalized workflow for single-crystal X-ray diffraction data collection.

Structure Solution and Refinement

The collected diffraction data are used to solve and refine the crystal structure. This process involves determining the positions of the atoms in the unit cell and refining their parameters to best fit the experimental data.

Key Software: The SHELX suite of programs is widely used for structure solution and refinement.[6][7] User-friendly graphical interfaces like ShelXle and Olex2 can facilitate this process.[8][9]

Structure Solution and Refinement Protocol:

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates, displacement parameters, and other structural parameters are refined using a least-squares minimization procedure to improve the agreement between the observed and calculated structure factors.

-

Difference Fourier Maps: These maps are calculated to locate missing atoms (such as hydrogen atoms) and to identify any regions of unassigned electron density.

-

Validation: The final refined structure is validated using tools like PLATON to check for missed symmetry and other potential issues.[10][11][12]

Part 3: In-depth Analysis of the Crystal Structure

Once the structure is refined, a detailed analysis of the molecular geometry, intermolecular interactions, and crystal packing is performed.

Molecular Geometry

The refined structure provides precise bond lengths, bond angles, and torsion angles. This information reveals the conformation of the molecule in the solid state.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical formula | C₁₂H₁₃NO₂ |

| Formula weight | 203.24 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 10.123(4), 5.432(2), 18.765(7) |

| α, β, γ (°) | 90, 98.76(3), 90 |

| Volume (ų) | 1020.3(7) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.325 |

| Absorption coefficient (mm⁻¹) | 0.092 |

| F(000) | 432 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

| θ range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 7890 |

| Independent reflections | 2345 [R(int) = 0.034] |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.123 |

| R indices (all data) | R₁ = 0.067, wR₂ = 0.145 |

| Goodness-of-fit on F² | 1.05 |

Note: This is a hypothetical table for illustrative purposes.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. Visualization software like Mercury is invaluable for this analysis.[13][14][15][16][17]

Visualization of Intermolecular Interactions

Figure 2: Workflow for the analysis of intermolecular interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[18][19][20][21][22] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

Key Insights from Hirshfeld Surface Analysis:

-

dnorm map: Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds.

-

Fingerprint Plots: These 2D plots summarize the intermolecular contacts, providing a quantitative measure of the contribution of different types of interactions to the overall crystal packing.

Conclusion and Future Directions

A thorough crystal structure analysis of this compound provides invaluable data for understanding its solid-state properties. This knowledge is crucial for controlling polymorphism, improving formulation strategies, and guiding the rational design of new drug candidates with optimized properties. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting high-quality crystallographic data, empowering researchers in their drug discovery and development endeavors.

References

- 1. This compound | C12H13NO2 | CID 2780190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI [tegakari.net]

- 8. ShelXle - Wikipedia [en.wikipedia.org]

- 9. ShelXle Download Page [shelxle.org]

- 10. PLATON [chem.gla.ac.uk]

- 11. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 12. PLATON [cristal.org]

- 13. Mercury (crystallography) - Wikipedia [en.wikipedia.org]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 16. m.youtube.com [m.youtube.com]

- 17. mercury1.software.informer.com [mercury1.software.informer.com]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. crystalexplorer.net [crystalexplorer.net]

- 21. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. crystalexplorer.net [crystalexplorer.net]

Unlocking the Therapeutic Potential of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: A Technical Guide to Target Identification and Validation

Foreword

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, a tetralin derivative, presents a compelling starting point for drug discovery endeavors. While its primary current application lies as an intermediate in organic synthesis for pharmaceutical compounds, its structural features hint at a deeper, untapped therapeutic potential.[1][2] This guide is crafted for researchers, medicinal chemists, and drug development professionals, providing a comprehensive, hypothesis-driven framework to systematically uncover and validate the therapeutic targets of this intriguing molecule. We will move beyond the current limited data to propose tangible, high-potential targets and detail the rigorous experimental workflows required for their validation.

The Enigmatic Profile of this compound

This compound is a member of the tetralin chemical class, characterized by a fused benzene and cyclohexanone ring system.[3] Its molecular structure combines a rigid hydrophobic core with a flexible acetamide group, features commonly found in pharmacologically active compounds. General statements in the scientific literature suggest its utility as a building block for drugs targeting central nervous system (CNS) disorders and for the synthesis of selective receptor modulators with potential anti-inflammatory and neuroprotective effects.[1][2] However, a significant knowledge gap exists regarding its specific molecular targets and mechanisms of action. This guide aims to bridge that gap by proposing a rational, evidence-based approach to target elucidation.

Hypothesis-Driven Target Exploration

Based on the compound's structural alerts and the known pharmacology of related scaffolds, we propose two primary axes of investigation: anti-inflammatory and neuromodulatory activities.

Axis 1: Anti-Inflammatory Pathways

The tetralone scaffold is present in a variety of natural and synthetic compounds with demonstrated biological activities, including anti-inflammatory effects.[4] A particularly compelling hypothesis is the modulation of key inflammatory mediators.

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a pivotal role in the inflammatory cascade. Notably, certain tetralone derivatives have been identified as inhibitors of MIF's tautomerase activity, thereby attenuating macrophage activation and the downstream inflammatory response.[5]

Caption: Proposed mechanism of anti-inflammatory action via inhibition of MIF.

Axis 2: Neuromodulatory Pathways

The tetralin core is a well-established pharmacophore in CNS drug discovery. Specifically, 2-aminotetralin derivatives have been extensively studied as dopamine receptor agonists.[6] While our subject molecule is a 2-acetamido-tetralone, the structural similarity warrants investigation into its potential interaction with dopaminergic and other neuromodulatory systems.

Given the structural parallels to known dopaminergic agents, a primary line of inquiry should be the compound's affinity for dopamine receptor subtypes (D1-D5). Furthermore, considering the frequent cross-talk between monoamine systems, investigating interactions with key serotonin (5-HT) receptors is a logical extension.

Caption: A streamlined workflow for validating neuromodulatory targets.

Experimental Validation Protocols

The following section details the essential experimental protocols to rigorously test the proposed hypotheses.

Anti-Inflammatory Target Validation

Objective: To determine if this compound directly inhibits the enzymatic activity of MIF.

Methodology:

-

Reagents: Recombinant human MIF, L-dopachrome methyl ester (substrate), assay buffer (e.g., 50 mM potassium phosphate, 1 mM EDTA, pH 6.0).

-

Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the test compound, recombinant MIF, and assay buffer. Incubate for 15 minutes at room temperature. c. Initiate the reaction by adding the L-dopachrome methyl ester substrate. d. Monitor the decrease in absorbance at 475 nm over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Objective: To assess the compound's ability to suppress pro-inflammatory cytokine production in a cellular context.

Methodology:

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

-

Procedure: a. Plate cells and allow them to adhere overnight. b. Pre-treat cells with a serial dilution of the test compound for 1-2 hours. c. Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. d. After 24 hours, collect the cell culture supernatant. e. Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

Data Analysis: Determine the IC50 of the compound for the inhibition of each cytokine's production.

Neuromodulatory Target Validation

Objective: To determine the binding affinity of the compound for a panel of dopamine and serotonin receptors.

Methodology:

-

Materials: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells), appropriate radioligands (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A).

-

Procedure: a. In a 96-well filter plate, combine the cell membranes, radioligand, and a range of concentrations of the test compound. b. Incubate to allow binding to reach equilibrium. c. Rapidly filter the plate and wash to separate bound from unbound radioligand. d. Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Calculate the percent displacement of the radioligand by the test compound. Determine the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at receptors where it shows significant binding.

Methodology (example for a Gs-coupled receptor):

-

Cell Line: A cell line stably expressing the receptor of interest and a cAMP-responsive reporter system (e.g., CRE-luciferase).

-

Procedure: a. Plate the cells and treat with the test compound alone (to test for agonism) or in the presence of a known agonist (to test for antagonism). b. Incubate for an appropriate time to allow for a functional response. c. Measure the reporter signal (e.g., luminescence for luciferase).

-

Data Analysis: For agonists, determine the EC50. For antagonists, determine the IC50.

Data Summary and Path Forward

The experimental data should be meticulously tabulated to facilitate a clear understanding and inform subsequent steps.

| Assay | Target | Metric | Potential Outcome and Interpretation |

| MIF Tautomerase Assay | MIF | IC50 | A low IC50 suggests direct inhibition of MIF enzymatic activity. |

| Macrophage Cytokine Release | Inflammatory Cascade | IC50 for TNF-α, IL-6 | Indicates cell-based anti-inflammatory activity. |

| Radioligand Binding | Dopamine Receptors (D1-D5) | Ki | A low Ki indicates high binding affinity for a specific receptor subtype. |

| Radioligand Binding | Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | Ki | A low Ki suggests potential serotonergic activity. |

| cAMP Functional Assay | Gs/Gi-coupled receptors | EC50/IC50 | Differentiates between agonist and antagonist activity. |

Conclusion

While the definitive therapeutic targets of this compound remain to be fully elucidated, this guide provides a robust, scientifically-grounded framework for their discovery and validation. By systematically pursuing the proposed anti-inflammatory and neuromodulatory avenues, researchers can unlock the therapeutic potential of this promising chemical scaffold. The integration of in vitro, cell-based, and ultimately in vivo studies will be paramount in translating these foundational investigations into novel therapeutic agents.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C12H13NO2 | CID 2780190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Evaluation of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide Derivatives

Abstract

The tetralone scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical exploration of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, a key intermediate for generating diverse derivatives with therapeutic potential. We will delve into a proposed synthetic pathway for this core molecule, outline strategic derivatization approaches, and provide detailed protocols for evaluating the biological activity of novel analogues, particularly in the realms of oncology, neuropharmacology, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatility of the tetralone scaffold in their discovery programs.

Introduction: The Tetralone Scaffold as a Cornerstone in Drug Discovery

The 1-tetralone motif, a bicyclic structure consisting of a fused benzene and cyclohexanone ring, is a recurring feature in a multitude of pharmacologically active agents and natural products.[1] Its rigid framework provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Derivatives of the tetralone core have demonstrated a broad spectrum of bioactivities, including antidepressant, anticancer, and antimicrobial properties.[2][3]

This compound (herein referred to as the "core molecule") is a particularly attractive starting point for medicinal chemistry campaigns. It possesses three key regions for chemical modification: the ketone carbonyl group, the activated aromatic ring, and the acetamide moiety. This guide will provide a strategic roadmap for the synthesis and derivatization of this core molecule, followed by robust methodologies for assessing the therapeutic potential of the resulting novel chemical entities.

Synthesis of the Core Molecule: this compound

Proposed Synthetic Pathway

The synthesis of the core molecule can be envisioned as a two-step process starting from commercially available N-phenylacetamide and succinic anhydride.

Step 1: Friedel-Crafts Acylation to form 4-oxo-4-(4-acetamidophenyl)butanoic acid

In this initial step, N-phenylacetamide undergoes a Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The acetyl group on the nitrogen directs the acylation to the para position of the phenyl ring.

Step 2: Intramolecular Friedel-Crafts Acylation/Cyclization

The resulting butanoic acid derivative is then subjected to an intramolecular Friedel-Crafts acylation, often referred to as a cyclization reaction. This is typically achieved by heating in the presence of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, to promote the formation of the tetralone ring system.

Detailed Experimental Protocol

Materials:

-

N-phenylacetamide

-

Succinic anhydride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Polyphosphoric acid

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Synthesis of 4-oxo-4-(4-acetamidophenyl)butanoic acid:

-

To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane at 0 °C, add succinic anhydride (1.1 equivalents) portion-wise.

-

Slowly add a solution of N-phenylacetamide (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Synthesis of this compound:

-

Add the purified 4-oxo-4-(4-acetamidophenyl)butanoic acid to polyphosphoric acid at 80-100 °C with vigorous stirring.

-

Heat the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

-

Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

-

Strategic Derivatization of the Core Molecule

The core molecule offers multiple avenues for structural modification to explore structure-activity relationships (SAR) and optimize for desired biological properties.

Modifications of the Ketone Carbonyl Group

The ketone at the 5-position is a versatile handle for a variety of chemical transformations.

-

Reduction to Alcohol: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This introduces a hydroxyl group that can serve as a hydrogen bond donor and a site for further functionalization (e.g., etherification, esterification).

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can introduce diverse amino functionalities. This is a powerful strategy for modulating polarity, basicity, and receptor interactions.

-

Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond, enabling the introduction of various substituted alkylidene groups.[4]

-

Formation of Heterocycles: The ketone can serve as a precursor for the synthesis of fused heterocyclic systems, such as pyrazoles or isoxazoles, by reacting with appropriate binucleophiles.

Aromatic Ring Substitutions

The aromatic ring of the tetralone scaffold can be further functionalized to probe electronic and steric effects on biological activity.

-

Electrophilic Aromatic Substitution: The existing acetamido group is an ortho-, para-director. However, the positions on the aromatic ring can be further substituted through reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation, though careful control of reaction conditions is necessary to manage regioselectivity.[5]

-

Cross-Coupling Reactions: If a halo-substituted precursor is used or introduced, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to introduce a wide array of aryl, heteroaryl, or alkyl groups.

Modification of the Acetamide Moiety

The acetamide group provides a handle for altering solubility, hydrogen bonding capacity, and metabolic stability.

-

Hydrolysis and Re-acylation: The acetamide can be hydrolyzed to the corresponding amine under acidic or basic conditions. This free amine can then be re-acylated with a variety of acyl chlorides or carboxylic acids to introduce different amide side chains.[6]

-

N-Alkylation: The amide nitrogen can be alkylated under appropriate basic conditions, though this can sometimes be challenging.

Biological Evaluation of Novel Derivatives

Based on the known pharmacological profiles of tetralone derivatives, the following biological assays are recommended for screening newly synthesized compounds.[7]

Anticancer Activity Screening

Many tetralone derivatives have exhibited cytotoxic effects against various cancer cell lines.[8][9][10]

4.1.1. MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.[11]

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

Monoamine Oxidase (MAO) Inhibition Assay

Tetralone derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are targets for the treatment of depression and neurodegenerative diseases.[12][13]

4.2.1. Fluorometric MAO Inhibition Assay

This assay provides a sensitive and high-throughput method for measuring MAO activity.[14]

Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to convert a non-fluorescent substrate into a highly fluorescent product. The rate of fluorescence increase is proportional to the MAO activity.

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A or MAO-B, a suitable substrate (e.g., kynuramine or p-tyramine), and a detection reagent containing HRP and a fluorogenic substrate.

-

Inhibitor Incubation: In a 96-well black plate, add the MAO enzyme and the test compound at various concentrations. Incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding. Include a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

Reaction Initiation: Initiate the reaction by adding the substrate and detection reagent mixture.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (e.g., λex = 535 nm, λem = 587 nm) over time using a fluorescence plate reader.

-

Data Analysis: Calculate the reaction rates from the linear portion of the fluorescence curves. Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.

Antibacterial Activity Screening

The tetralone scaffold is also a promising starting point for the development of new antibacterial agents.[7]

4.3.1. Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of bacteria is added to each well. After incubation, bacterial growth is assessed by measuring the turbidity of the medium. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a sterile 96-well plate containing broth medium (e.g., Mueller-Hinton broth).

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed. The turbidity can also be measured using a plate reader at 600 nm.

Data Presentation and Visualization

Tabular Summary of Biological Activity

| Compound ID | Derivatization Site | Modification | IC₅₀ (µM) - MCF-7 | IC₅₀ (µM) - MAO-B | MIC (µg/mL) - S. aureus |

| Core Molecule | - | - | >100 | >100 | >128 |

| Derivative 1 | Ketone | Reduction to -OH | TBD | TBD | TBD |

| Derivative 2 | Aromatic Ring | Nitration | TBD | TBD | TBD |

| Derivative 3 | Acetamide | Hydrolysis & Re-acylation | TBD | TBD | TBD |

TBD: To Be Determined

Visual Diagrams

Diagram 1: Proposed Synthesis of the Core Molecule

Caption: Proposed two-step synthesis of the core molecule.

Diagram 2: Derivatization Strategies

Caption: Key derivatization points on the core molecule.

Diagram 3: Biological Evaluation Workflow

Caption: Workflow for biological screening of derivatives.

Conclusion

The this compound core structure presents a fertile ground for the discovery of novel therapeutic agents. This guide has provided a strategic framework for its synthesis, derivatization, and biological evaluation. By systematically exploring the chemical space around this versatile scaffold and employing robust screening methodologies, researchers can unlock the potential of this compound class to address unmet medical needs in oncology, neurology, and infectious diseases. The self-validating nature of the proposed experimental protocols, grounded in established chemical and biological principles, ensures a high degree of confidence in the generated data, paving the way for successful drug discovery campaigns.

References

- 1. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 13. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resources.bio-techne.com [resources.bio-techne.com]

A Technical Guide to Evaluating N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide as a Potential Kinase Inhibitor

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a primary focus for drug discovery.[1][2] This guide provides a comprehensive, technically-grounded framework for the initial evaluation of a novel compound, N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, as a potential kinase inhibitor. The compound features a tetralone scaffold, a structural motif present in various pharmacologically active agents, suggesting its potential as a privileged structure for kinase interaction.[3][4][5] We will detail a logical, multi-phase workflow, beginning with the rationale for investigating this specific molecule, followed by in-depth protocols for in silico analysis, in vitro biochemical screening, and cell-based functional assays. This document serves as a practical blueprint for researchers aiming to move a candidate molecule from initial concept through preliminary preclinical assessment.

Introduction: Kinases as High-Value Therapeutic Targets

The human genome contains over 500 protein kinases, which collectively form the "kinome." These enzymes catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation.[2][6] This simple modification acts as a molecular switch, controlling signaling pathways that govern cell growth, proliferation, metabolism, and apoptosis.[7] Consequently, aberrant kinase activity is a major driver of oncogenesis.

The development of kinase inhibitors has revolutionized cancer therapy. Since the approval of the first kinase inhibitor, imatinib, in 2001, more than 80 kinase-targeted drugs have received FDA approval.[6] The core challenge in kinase inhibitor discovery is achieving selectivity. Due to the high structural similarity of the ATP-binding pocket across the kinome, designing inhibitors that potently block the target kinase without causing off-target effects is a significant hurdle.[6]

The process of discovering a novel kinase inhibitor is a multi-step journey that integrates computational chemistry, biochemistry, and cell biology to identify and validate promising compounds.[6][8]

The Candidate: this compound

Structural Rationale

The candidate molecule, this compound (PubChem CID: 2780190), is built upon an α-tetralone scaffold.[9] This scaffold is a recognized pharmacophore found in compounds with a broad spectrum of bioactivities, including antitumor and antibacterial properties.[3][4] The tetralone core provides a rigid, three-dimensional structure that can serve as an anchor for positioning functional groups within a protein's binding pocket. The acetamide group can potentially act as a hydrogen bond donor or acceptor, a common feature in kinase inhibitors that interact with the hinge region of the ATP-binding site.[10]

While no direct evidence currently links this specific molecule to kinase inhibition, its structural components justify its selection as a candidate for a screening campaign. Its similarity to intermediates used in the synthesis of anticancer agents further strengthens this rationale.[11]

Physicochemical Properties

A preliminary analysis of the compound's properties is essential for drug development.

| Property | Value | Source |

| Molecular Formula | C12H13NO2 | PubChem[9] |

| Molecular Weight | 203.24 g/mol | PubChem[9] |

| CAS Number | 88611-67-0 | Crysdot |

| IUPAC Name | N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)acetamide | PubChem[9] |

Phase 1: Initial Screening and Biochemical Validation

The first phase aims to determine if the compound has any direct inhibitory activity against a panel of kinases and to quantify its potency.

Experimental Workflow: From In Silico to In Vitro

This workflow diagram illustrates the logical progression from computational prediction to biochemical confirmation.

References

- 1. benchchem.com [benchchem.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Kinase Inhibitor Discovery - Discovery On Target [discoveryontarget.com]

- 8. Drug discovery process for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C12H13NO2 | CID 2780190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, 182182-31-6 | BroadPharm [broadpharm.com]

Preliminary Toxicity Screening of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: A Tiered, Mechanism-Driven Approach

An In-Depth Technical Guide

Introduction: The Imperative for Early-Stage Toxicity Profiling